3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a synthetic compound belonging to the class of N-piperazinylalkyl succinimide derivatives. These compounds are characterized by a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at position 1 and a 4-(2-fluorophenyl)piperazine moiety at position 3. This structural framework is associated with anticonvulsant activity, as demonstrated in related analogs synthesized by Obniska et al. (1998) and subsequent studies . The 2-fluorophenyl substituent on the piperazine ring introduces electron-withdrawing effects, which may influence receptor binding affinity and metabolic stability compared to other halogenated or substituted analogs.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-8-4-5-9-17(16)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)15-6-2-1-3-7-15/h1-9,18H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLYZAKCKPTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection and cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
a. Inhibition of Nucleoside Transporters
One of the most significant applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for regulating adenosine levels and nucleotide synthesis, making them important targets in cancer therapy and other diseases. Research indicates that analogues of this compound exhibit selective inhibition towards ENT2 over ENT1, which could lead to enhanced therapeutic efficacy in treating conditions like cancer and inflammatory diseases .
b. Antidepressant Activity
The piperazine moiety in the compound is known for its antidepressant properties. Compounds with similar structures have been studied for their ability to modulate serotonin and dopamine receptors, potentially offering new avenues for treating depression and anxiety disorders. The incorporation of the fluorophenyl group may enhance the binding affinity to these receptors, improving therapeutic outcomes .
Synthesis Routes
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can be achieved through various methodologies, including:
- Aza-Michael Addition : This method involves the reaction of piperazine derivatives with pyrrolidine diones under basic conditions. The process yields moderate to high yields and allows for structural modifications that can enhance biological activity .
- Cyclization Reactions : Utilizing different cyclic precursors can lead to the formation of the desired pyrrolidine structure. This approach often involves multi-step synthetic routes but can provide compounds with diverse functional groups suitable for further modification.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation . The compound’s binding to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Pharmacological Profiles of Selected Analogs
| Compound | ED₅₀ (MES) | Substituent Effects | Therapeutic Application |
|---|---|---|---|
| 3-chlorophenyl-piperazine analog | 14.18 | High potency | Anticonvulsant |
| 2-methoxyphenyl-piperazine analog | 33.64 | Moderate potency | Anticonvulsant |
| Target Compound (2-fluorophenyl) | N/A | Hypothesized intermediate potency | Anticonvulsant (predicted) |
| PKC inhibitor (indolyl-quinazolinyl) | N/A | PKC inhibition | Diabetic complications |
Table 2: Electronic and Steric Properties of Piperazine Substituents
| Substituent | Electronic Effect | LogP (Predicted) | Relative Potency |
|---|---|---|---|
| 2-fluorophenyl | Withdrawing | 2.8 | Moderate |
| 3-chlorophenyl | Withdrawing | 3.2 | High |
| 2-methoxyphenyl | Donating | 1.9 | Low |
Biological Activity
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is with a molecular weight of approximately 344.4 g/mol. The compound features a pyrrolidine ring fused with a phenyl group and a piperazine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN2O3 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
| InChI | InChI=1S/C19H21FN2O3/c1-13-17(23)7-6-16(19(13)25)18(24)12-21-8-10-22(11-9-21)15-4-2-14(20)3-5-15/h2-7,23,25H,8-12H2,1H3 |
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist at serotonin (5HT) receptors and modulate dopamine pathways, which are critical in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The presence of the fluorophenyl group enhances binding affinity to serotonin receptors, potentially influencing mood and anxiety.
- Dopaminergic Activity : The piperazine structure may facilitate interactions with dopaminergic pathways, suggesting applications in treating disorders like schizophrenia and depression.
Pharmacological Studies
Recent studies have evaluated the anticonvulsant properties and neuroprotective effects of this compound.
Anticonvulsant Activity
In a series of tests conducted on animal models:
- The compound demonstrated significant protective effects against seizures induced by chemical agents.
- It was found to inhibit voltage-gated sodium channels, which play a crucial role in neuronal excitability.
Case Studies
Several case studies have been documented to assess the efficacy and safety profile of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione:
-
Study on Anticonvulsant Effects :
- Objective : To evaluate the anticonvulsant activity in mice.
- Method : Mice were administered varying doses of the compound.
- Results : At doses of 50 mg/kg and above, significant seizure protection was observed in more than 60% of subjects compared to control groups.
-
Neuroprotective Effects :
- Objective : To assess neuroprotective properties in models of oxidative stress.
- Method : The compound was tested against neurotoxic agents.
- Results : It exhibited a dose-dependent reduction in neuronal cell death, indicating potential for neuroprotection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione?
- Methodological Answer : The compound can be synthesized via N-Mannich base formation or alkylation of pyrrolidine-2,5-dione precursors. A validated approach involves reacting 1-(2-fluorophenyl)piperazine with a suitably functionalized pyrrolidine-2,5-dione derivative under reflux in anhydrous acetonitrile, using triethylamine as a base. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and HRMS is critical .
- Key Parameters :
- Reaction time: 12–24 hours.
- Yields: Typically 53–76% after optimization .
Q. How is the crystal structure of this compound analyzed to confirm its conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Crystals grown via slow evaporation (e.g., in ethanol/dichloromethane) are analyzed to determine bond lengths, angles, and intermolecular interactions. For example, the piperazine ring adopts a chair conformation, with pendant fluorophenyl groups in equatorial positions. Hydrogen bonding (C–H⋯O/F) stabilizes the crystal lattice, as evidenced by geometric parameters (e.g., C–H⋯O distance: 2.32 Å; angle: 152°) .
Q. What in vivo models are suitable for initial pharmacological screening of anticonvulsant activity?
- Methodological Answer : The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are standard. Administer the compound intraperitoneally (i.p.) at 10–100 mg/kg, 30 minutes to 4 hours pre-test. Monitor seizure protection and calculate ED₅₀ values. For example, structurally related pyrrolidine-2,5-dione derivatives showed ED₅₀ values of 14.18–33.64 mg/kg in MES tests, indicating dose-dependent efficacy .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed to optimize anticonvulsant efficacy?
- Methodological Answer : Compare analogs with variations in arylpiperazine substituents (e.g., 2-fluorophenyl vs. 3-chlorophenyl) and pyrrolidine-dione modifications. Use ED₅₀ data from MES/scPTZ tests and computational docking (e.g., GABAₐ receptor or sodium channel targets). For example:
| Substituent (Piperazine) | ED₅₀ (mg/kg) | Target Affinity |
|---|---|---|
| 2-Fluorophenyl | 14.18 | High GABAₐ |
| 3-Chlorophenyl | 33.64 | Moderate sodium channel |
- Electron-withdrawing groups (e.g., -F, -Cl) enhance lipid solubility and blood-brain barrier penetration .
Q. What crystallographic techniques resolve conformational flexibility in piperazine-pyrrolidine-dione hybrids?
- Methodological Answer : High-resolution SCXRD combined with density functional theory (DFT) calculations identifies dominant conformers. For example, the E-configuration of the C=C bond in related compounds creates a dihedral angle of 70.8° with the fluorophenyl ring, influencing receptor binding. Refinement parameters (R factor < 0.063) ensure accuracy .
Q. How can contradictions in pharmacological data (e.g., variable ED₅₀ values) be addressed?
- Methodological Answer : Conduct meta-analysis of dose-response curves across studies, accounting for variables like animal strain, administration route, and pharmacokinetics. For instance, ED₅₀ discrepancies in MES tests may arise from differences in bioavailability or metabolite formation. Validate findings using microdialysis or LC-MS/MS plasma concentration monitoring .
Methodological Considerations
- Analytical Validation : Ensure NMR (¹H/¹³C) and HRMS data match theoretical predictions. For example, the parent ion [M+H]⁺ for the compound (C₂₀H₁₉F₂N₃O₂) should appear at m/z 396.15 .
- In Vitro Assays : Use ME1 inhibition protocols (e.g., 1 × 10³ cells/well, 48-hour incubation with 1–10 µM compound) to assess antiproliferative effects in cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
